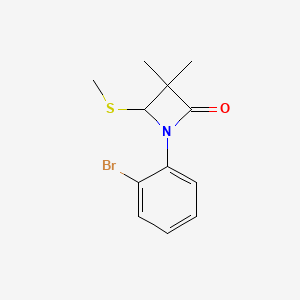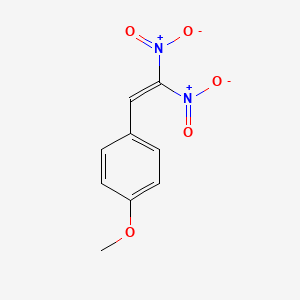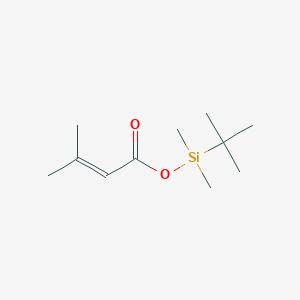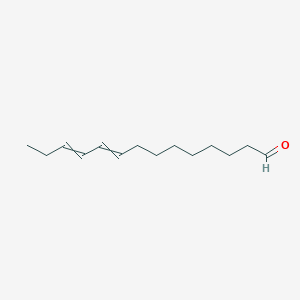
Tetradeca-9,11-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-9,11-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the 9th and 11th positions. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromones and insect attractants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-9,11-dienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of polyunsaturated fatty acids or their derivatives. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalides. Reagents such as bromine or chlorine are typically used under controlled conditions.
Major Products:
Oxidation: Tetradecanoic acid or epoxides.
Reduction: Tetradeca-9,11-dienol.
Substitution: Tetradeca-9,11-dienyl dihalides.
Applications De Recherche Scientifique
Tetradeca-9,11-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones.
Biology: The compound is studied for its role in insect communication, acting as a sex pheromone for various species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: this compound is used in the formulation of insect attractants and repellents, contributing to pest control strategies.
Mécanisme D'action
The mechanism of action of Tetradeca-9,11-dienal primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) that are highly sensitive to the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Tetradeca-9,11-dienyl acetate: Another insect pheromone with similar structural features but different functional groups.
Tetradeca-9,12-dienal: A compound with a similar carbon chain but different positions of double bonds.
Tetradeca-9,11-dienol: The reduced form of Tetradeca-9,11-dienal with an alcohol functional group.
Uniqueness: this compound is unique due to its specific double bond positions and aldehyde functional group, which confer distinct chemical reactivity and biological activity. Its role as a pheromone makes it particularly valuable in ecological and pest control research.
Propriétés
Numéro CAS |
100496-44-4 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
tetradeca-9,11-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3 |
Clé InChI |
MDQSKCQQGXJOMN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


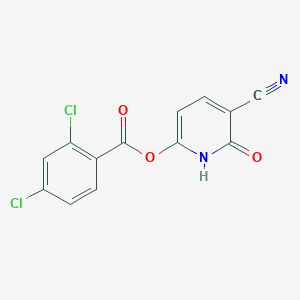
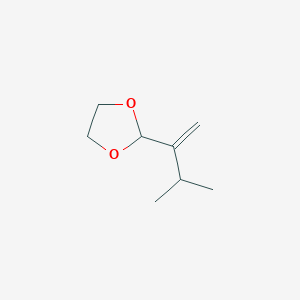
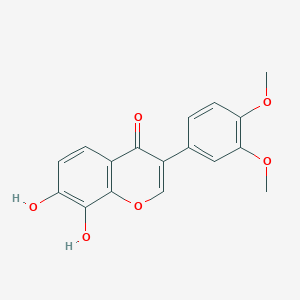
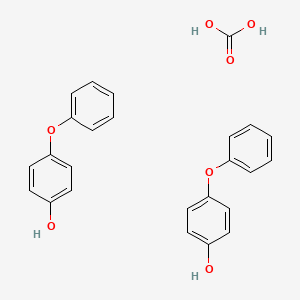
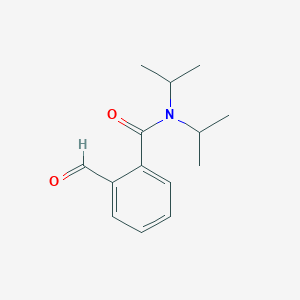
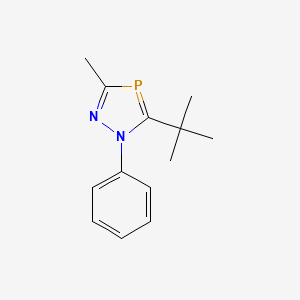

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
